molecular formula C6H3Br2NO B6239918 3,4-dibromopyridine-2-carbaldehyde CAS No. 1289199-53-6

3,4-dibromopyridine-2-carbaldehyde

Cat. No.: B6239918
CAS No.: 1289199-53-6
M. Wt: 264.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromopyridine-2-carbaldehyde: is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of two bromine atoms at the 3 and 4 positions and an aldehyde group at the 2 position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Pyridine Derivatives: : One common method to synthesize 3,4-dibromopyridine-2-carbaldehyde involves the bromination of pyridine derivatives. For instance, starting with 2-pyridinecarboxaldehyde, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs in a solvent like acetic acid or dichloromethane at controlled temperatures to ensure selective bromination at the 3 and 4 positions.

  • Direct Bromination: : Another approach involves the direct bromination of 2-pyridinecarbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is often performed under reflux conditions in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and reagent control, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 3,4-Dibromopyridine-2-carbaldehyde can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

  • Oxidation and Reduction: : The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

  • Coupling Reactions: : This compound can participate in coupling reactions, such as Suzuki or Heck coupling, where the bromine atoms are replaced by aryl or vinyl groups. Palladium catalysts are typically used in these reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidation of the aldehyde group yields 3,4-dibromopyridine-2-carboxylic acid.

    Reduction Products: Reduction of the aldehyde group results in 3,4-dibromopyridine-2-methanol.

Scientific Research Applications

Chemistry

In organic synthesis, 3,4-dibromopyridine-2-carbaldehyde serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is used in the development of biologically active molecules. Its derivatives have been studied for their potential antimicrobial, antiviral, and anticancer properties. The presence of bromine atoms can enhance the biological activity of these derivatives.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which 3,4-dibromopyridine-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance binding affinity to target molecules, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromopyridine-2-carbaldehyde: Similar in structure but with bromine atoms at the 3 and 5 positions. It exhibits different reactivity and applications.

    2,4-Dibromopyridine: Lacks the aldehyde group, making it less versatile in certain synthetic applications.

    3-Bromopyridine-2-carbaldehyde: Contains only one bromine atom, leading to different chemical behavior and reactivity.

Uniqueness

3,4-Dibromopyridine-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which allows for selective reactions and the formation of a wide range of derivatives. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.

Properties

CAS No.

1289199-53-6

Molecular Formula

C6H3Br2NO

Molecular Weight

264.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.